BENZO[B]THIOPHENE-2-ETHANAMINE, N,N-DIMETHYL-3-[(1R)-1-(2-PYRIDINYL)ETHYL]-
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Overview
Description
Preparation Methods
NBI-75043 is synthetically prepared and initially isolated from a racemic mixture through classical resolution with tartaric acid . The desired enantiomer is ultimately isolated as a crystalline L-tartrate salt with good purity and solubility in water . The preparation involves the formation of a salt with tartaric acid, followed by crystallization and purification steps .
Chemical Reactions Analysis
NBI-75043 undergoes various chemical reactions, including salt formation to improve its physicochemical properties . The compound is a crystalline free base with a low melting point, and salt formation is employed to augment its melting point and maintain its solid state . Common reagents used in these reactions include tartaric acid and ethanol . The major product formed from these reactions is the L-tartrate salt of NBI-75043 .
Scientific Research Applications
NBI-75043 has been studied for its potential use in the treatment of insomnia due to its action as a histamine H1 receptor antagonist . It has also been investigated for its physicochemical properties, such as solubility and stability, which are important for its formulation as a therapeutic agent . The compound’s ability to block histamine receptors makes it a candidate for further research in the fields of chemistry, biology, and medicine .
Mechanism of Action
NBI-75043 exerts its effects by blocking the histamine H1 receptor, which is involved in the regulation of sleep-wake cycles and allergic reactions . By inhibiting the action of histamine at this receptor, NBI-75043 can potentially reduce symptoms of insomnia and allergic reactions . The molecular target of NBI-75043 is the histamine H1 receptor, and the pathway involved includes the inhibition of histamine binding to this receptor .
Comparison with Similar Compounds
NBI-75043 is similar to other histamine H1 receptor antagonists, such as diphenhydramine hydrochloride and cetirizine hydrochloride . NBI-75043 is unique in its specific formulation and physicochemical properties, such as its crystalline form and solubility . Other similar compounds include NBI-1, NBI-2, NBI-3, and NBI-4, which also act as histamine H1 receptor antagonists with similar chemical structures and properties .
Properties
CAS No. |
873693-47-1 |
---|---|
Molecular Formula |
C19H22N2S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine |
InChI |
InChI=1S/C19H22N2S/c1-14(16-9-6-7-12-20-16)19-15-8-4-5-10-17(15)22-18(19)11-13-21(2)3/h4-10,12,14H,11,13H2,1-3H3/t14-/m0/s1 |
InChI Key |
NANQRVOKMXDMNL-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)C2=C(SC3=CC=CC=C32)CCN(C)C |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(SC3=CC=CC=C32)CCN(C)C |
Origin of Product |
United States |
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